molecular formula C12H12O2 B182153 5-Ethoxynaphthalen-1-ol CAS No. 119196-78-0

5-Ethoxynaphthalen-1-ol

Cat. No. B182153
M. Wt: 188.22 g/mol
InChI Key: GFXOVMFSDVWIOO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational chemistry if experimental data is not available .

Scientific Research Applications

  • Anticancer Activities : A study by Liu et al. (2020) explored compounds derived from 5-Ethoxynaphthalen-1-ol for their anticancer properties. They found that these compounds exhibited significant antiproliferative activity, highlighting their potential as cancer therapeutics (Liu, Wang, Peng, & Li, 2020).

  • Chemodosimeter for Cyanide Detection : Padghan et al. (2020) synthesized a novel α-ethoxynaphthalene-dicyanovinyl conjugate for detecting cyanide ions. The compound effectively blocked intramolecular charge transfer upon reacting with cyanide, demonstrating its utility as a sensitive and reactive sensor for environmental monitoring (Padghan, Wang, Liu, Sun, Liu, & Chen, 2020).

  • Oxidative Dehydrogenation Studies : Clowes (1968) investigated the oxidation of 5-Ethoxynaphthalen-1-ol under various conditions. The study provided insights into reaction mechanisms, indicating its importance in understanding chemical synthesis and reaction pathways (Clowes, 1968).

  • Photochemistry for ‘Green’ Synthesis : Oelgemöller et al. (2006) conducted dye-sensitized photooxygenations of derivatives of 5-Ethoxynaphthalen-1-ol using sunlight. This method of using renewable energy sources for chemical synthesis underscores the compound's role in environmentally friendly chemistry (Oelgemöller, Healy, Oliveira, Jung, & Mattay, 2006).

  • Synthesis of Novel Chemicals : Siani et al. (1998) isolated a new compound from a derivative of 5-Ethoxynaphthalen-1-ol, emphasizing the compound's role in the discovery and synthesis of novel chemicals (Siani, Zoghbi, Wolter, & Vencato, 1998).

  • Spectroscopic Studies : Marjit and Banerjee (1974) examined the electronic spectra of 5-Ethoxynaphthalen-1-ol, contributing to the understanding of its physical and chemical properties through spectroscopic analysis (Marjit & Banerjee, 1974).

Safety And Hazards

Information about the safety and hazards of a compound is usually available in its Material Safety Data Sheet (MSDS). It includes information about its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and ways to improve the synthesis and handling of the compound .

properties

IUPAC Name

5-ethoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOVMFSDVWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625182
Record name 5-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxynaphthalen-1-ol

CAS RN

119196-78-0
Record name 5-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Makino, T Otomatsu, K Shindo, E Kitamura… - Microbial Cell …, 2012 - Springer
Background Cyanobacteria possess several cytochrome P450s, but very little is known about their catalytic functions. CYP110 genes unique to cyanaobacteria are widely distributed in …
Number of citations: 19 link.springer.com

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